molecular formula C18H16BrNO B5085766 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one

3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one

Cat. No. B5085766
M. Wt: 342.2 g/mol
InChI Key: IGUVOJSWETYWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BRD0705 is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in gene transcription and regulation.

Mechanism of Action

3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is a potent inhibitor of the BET family of proteins, which contain two bromodomains that bind to acetylated lysine residues on histones. The BET proteins play a critical role in the regulation of gene transcription, and inhibition of these proteins has been shown to have anti-inflammatory and anticancer effects. 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one binds to the bromodomains of BET proteins, preventing them from binding to acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of the immune response, and improvement of cardiovascular function. In cancer cell lines, 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth. In a mouse model of sepsis, 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one reduced cytokine production and improved survival. In addition, 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to improve cardiovascular function in a mouse model of heart failure, reducing fibrosis and improving cardiac function.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its high potency and selectivity for the BET family of proteins, making it an attractive target for drug development. However, one limitation of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its poor solubility, which can make it difficult to use in in vivo experiments. In addition, the mechanism of action of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, and further studies are needed to fully elucidate its effects on gene transcription and regulation.

Future Directions

There are several future directions for research on 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. One potential application of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is in the treatment of cancer, where it has shown promising results in preclinical studies. In addition, further studies are needed to fully understand the mechanism of action of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one and its effects on gene transcription and regulation. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one, including its bioavailability, distribution, metabolism, and excretion, to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one involves a multistep process that starts with the reaction between 4-bromoaniline and cyclohexanone to form 4-bromo-N-cyclohexylbenzamide. This intermediate is then reacted with phenylacetic acid to form the final product, 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one. The synthesis of 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been optimized to yield high purity and high yield, making it an attractive target for drug development.

Scientific Research Applications

3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disease. The BET family of proteins has been shown to play a critical role in the regulation of gene transcription, and inhibition of these proteins has been shown to have anti-inflammatory and anticancer effects. 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-inflammatory effects in a mouse model of sepsis, reducing cytokine production and improving survival.

properties

IUPAC Name

3-(4-bromoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVOJSWETYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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